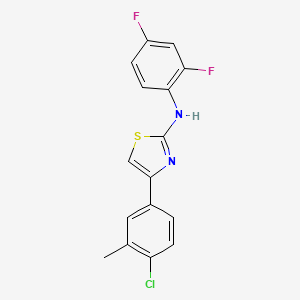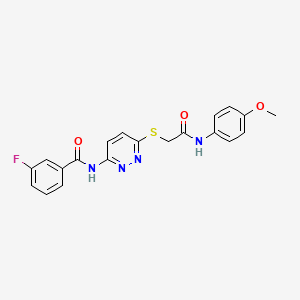![molecular formula C19H15Cl2N3O3 B2469903 3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034268-87-4](/img/structure/B2469903.png)
3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several structural components: a dichlorobiphenyl group, an azetidine ring, and an imidazolidine-2,4-dione group . Dichlorobiphenyls are a type of polychlorinated biphenyl, a group of organic compounds used in various industrial applications but now largely phased out due to environmental concerns . Azetidine is a type of four-membered ring with nitrogen as one of the members . Imidazolidine-2,4-dione is a type of heterocyclic compound containing a five-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the dichlorobiphenyl could be introduced through a halogenation reaction . The azetidine ring could be formed through a cyclization reaction . The imidazolidine-2,4-dione group could potentially be introduced through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The dichlorobiphenyl group would likely contribute to the overall planarity of the molecule, while the azetidine and imidazolidine-2,4-dione rings would add three-dimensionality .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on the specific functional groups present. For example, the dichlorobiphenyl group could potentially undergo further halogenation reactions . The azetidine ring could potentially be opened in a ring-opening reaction . The imidazolidine-2,4-dione group could potentially undergo various reactions involving the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural components. For example, the dichlorobiphenyl group could potentially increase the compound’s stability and lipophilicity . The azetidine ring could potentially influence the compound’s reactivity . The imidazolidine-2,4-dione group could potentially influence the compound’s acidity .科学的研究の応用
Structural and Reactivity Studies
Research on compounds structurally similar to 3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione, such as imidazolidine-2,4-diones, has primarily focused on their structural characteristics and reactivity. For instance, Hobbs et al. (2010) explored the influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene precursors featuring N-fluorophenyl substituents with imidazolidine-4,5-dione skeletons. This study highlighted the reactivity akin to alkyl halides and the formation of imidazolium-4,5-dione salts, which decomposed rapidly except in the case of kinetically-stabilized variants. The computational analyses revealed that the instability of these compounds results from a π-framework extending over both carbonyl moieties, making them highly electrophilic (Hobbs et al., 2010).
Synthesis of Analogs
Another aspect of research involves the synthesis of analogs and derivatives. Parihar and Ramana (2003) described a new and convenient synthesis of 13,16-diazaestrone analogs using imidazolidine-2,4-dione, highlighting chemoselective N-alkylation and the formation of corresponding imides, which upon reduction and cyclization yielded the title compounds (Parihar & Ramana, 2003). Similarly, Klásek et al. (2010) reported the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, providing access to a range of novel compounds with potential biological applications (Klásek et al., 2010).
Potential Therapeutic Applications
While direct studies on this compound may be limited, research on related compounds suggests a breadth of potential therapeutic applications. For example, novel derivatives of spirohydantoin have been explored for their anticancer properties, indicating the potential for similar compounds to serve as therapeutic agents (Kavitha et al., 2009).
Crystal Structure Analysis
Crystal structure analysis is another crucial area of research, providing insights into the molecular configurations and potential reactivity of these compounds. Aydın et al. (2013) performed a synthesis, spectral data analysis, and single crystal X-ray structural analysis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, revealing unexpected conformations and stabilizing interactions, which are essential for understanding the chemical behavior and potential applications of these compounds (Aydın et al., 2013).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. This could include developing more efficient synthesis methods, studying its physical and chemical properties in more detail, and testing its activity against various biological targets .
特性
IUPAC Name |
3-[1-[4-(3,4-dichlorophenyl)benzoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c20-15-6-5-13(7-16(15)21)11-1-3-12(4-2-11)18(26)23-9-14(10-23)24-17(25)8-22-19(24)27/h1-7,14H,8-10H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNPNIDKKHVMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

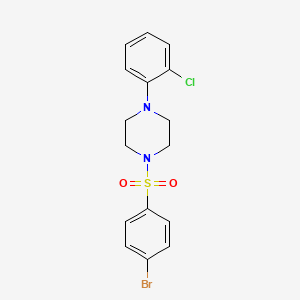

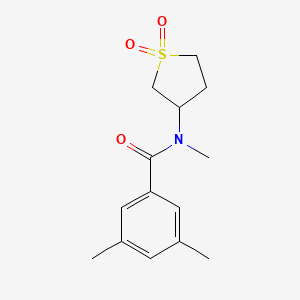
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2469824.png)
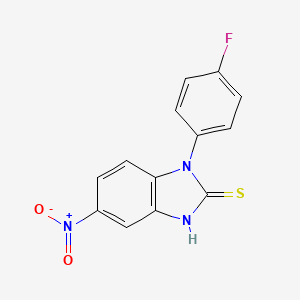
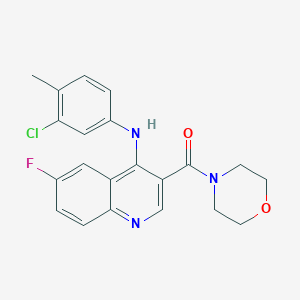

![2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2469831.png)
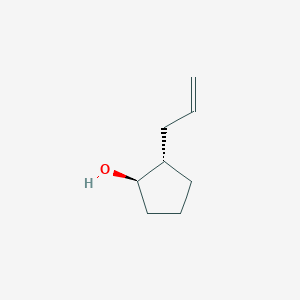
![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2469836.png)
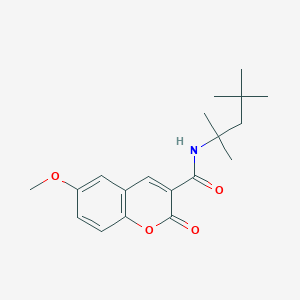
![2-[(6-Chloro-3-pyridinyl)methoxy]-4,6-dimethylnicotinonitrile](/img/structure/B2469841.png)
